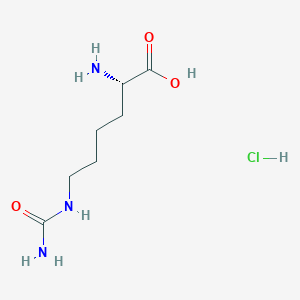
5-(4-Fluorophenyl)-5-methyl-3-propylimidazolidine-2,4-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(4-Fluorophenyl)-5-methyl-3-propylimidazolidine-2,4-dione, also known as FMPD, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. FMPD belongs to the class of imidazolidine-2,4-dione derivatives, which are known to possess biological activities such as anticonvulsant, antitumor, and anti-inflammatory properties. In
科学的研究の応用
5-(4-Fluorophenyl)-5-methyl-3-propylimidazolidine-2,4-dione has been investigated for its potential applications in various fields such as neuroscience, cancer research, and drug discovery. In neuroscience, 5-(4-Fluorophenyl)-5-methyl-3-propylimidazolidine-2,4-dione has been shown to possess anticonvulsant properties in animal models, suggesting its potential use in the treatment of epilepsy. In cancer research, 5-(4-Fluorophenyl)-5-methyl-3-propylimidazolidine-2,4-dione has been investigated for its ability to inhibit the growth of cancer cells, making it a potential candidate for developing anticancer drugs. In drug discovery, 5-(4-Fluorophenyl)-5-methyl-3-propylimidazolidine-2,4-dione has been used as a scaffold for designing new compounds with improved biological activities.
作用機序
The mechanism of action of 5-(4-Fluorophenyl)-5-methyl-3-propylimidazolidine-2,4-dione is not fully understood but it is believed to involve the modulation of ion channels and receptors in the central nervous system. 5-(4-Fluorophenyl)-5-methyl-3-propylimidazolidine-2,4-dione has been shown to enhance the activity of GABA receptors, which are known to play a role in the regulation of neuronal excitability. 5-(4-Fluorophenyl)-5-methyl-3-propylimidazolidine-2,4-dione has also been shown to inhibit voltage-gated sodium channels, which are involved in the initiation and propagation of action potentials in neurons.
Biochemical and Physiological Effects:
5-(4-Fluorophenyl)-5-methyl-3-propylimidazolidine-2,4-dione has been shown to have several biochemical and physiological effects in animal models. In rats, 5-(4-Fluorophenyl)-5-methyl-3-propylimidazolidine-2,4-dione has been shown to increase the threshold for seizure induction, suggesting its potential use as an anticonvulsant. 5-(4-Fluorophenyl)-5-methyl-3-propylimidazolidine-2,4-dione has also been shown to inhibit the growth of cancer cells in vitro, indicating its potential use in cancer therapy. In addition, 5-(4-Fluorophenyl)-5-methyl-3-propylimidazolidine-2,4-dione has been shown to have anti-inflammatory effects, making it a potential candidate for treating inflammatory diseases.
実験室実験の利点と制限
5-(4-Fluorophenyl)-5-methyl-3-propylimidazolidine-2,4-dione has several advantages for lab experiments. It is relatively easy to synthesize and has a high yield. 5-(4-Fluorophenyl)-5-methyl-3-propylimidazolidine-2,4-dione is also stable under normal laboratory conditions and can be stored for extended periods without degradation. However, 5-(4-Fluorophenyl)-5-methyl-3-propylimidazolidine-2,4-dione has some limitations for lab experiments. It has low solubility in water, which can make it difficult to administer in animal studies. In addition, 5-(4-Fluorophenyl)-5-methyl-3-propylimidazolidine-2,4-dione has not been extensively studied in humans, so its safety and efficacy in humans are not well established.
将来の方向性
There are several future directions for research on 5-(4-Fluorophenyl)-5-methyl-3-propylimidazolidine-2,4-dione. One direction is to investigate its potential as an anticonvulsant in humans. Another direction is to explore its potential as an anticancer drug in animal models and humans. In addition, 5-(4-Fluorophenyl)-5-methyl-3-propylimidazolidine-2,4-dione can be used as a scaffold for designing new compounds with improved biological activities. Further research is needed to fully understand the mechanism of action of 5-(4-Fluorophenyl)-5-methyl-3-propylimidazolidine-2,4-dione and its potential applications in various fields.
合成法
The synthesis of 5-(4-Fluorophenyl)-5-methyl-3-propylimidazolidine-2,4-dione involves the reaction of 4-fluorobenzaldehyde with 5-methyl-3-propylimidazolidine-2,4-dione in the presence of a base such as potassium carbonate. The reaction proceeds through a Knoevenagel condensation followed by a cyclization step to form the final product. The yield of 5-(4-Fluorophenyl)-5-methyl-3-propylimidazolidine-2,4-dione can be improved by optimizing the reaction conditions such as temperature, reaction time, and solvent.
特性
IUPAC Name |
5-(4-fluorophenyl)-5-methyl-3-propylimidazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15FN2O2/c1-3-8-16-11(17)13(2,15-12(16)18)9-4-6-10(14)7-5-9/h4-7H,3,8H2,1-2H3,(H,15,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUBZNGYVMJYPAN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=O)C(NC1=O)(C)C2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-Methyl-4-[4-(2-methylpropyl)piperazine-1-carbonyl]pyridin-2-one](/img/structure/B7570797.png)

![6-chloro-N-[(5-methyl-1H-pyrazol-4-yl)methyl]-3,4-dihydro-2H-thiochromen-4-amine;hydrochloride](/img/structure/B7570805.png)



![N,1-dimethyl-N-[1-(5-methylthiophen-2-yl)ethyl]-6-oxopyridine-3-carboxamide](/img/structure/B7570825.png)


![4-bromo-1-ethyl-N-(4-imidazo[2,1-b][1,3]thiazol-6-ylphenyl)pyrrole-2-carboxamide](/img/structure/B7570847.png)
![1-[(1-Ethylpyrrolidin-3-yl)methyl]-3-[6-(2-methoxyethoxy)pyridin-3-yl]urea](/img/structure/B7570849.png)


![3-[2-(3-Methoxyphenyl)-2-pyrrolidin-1-ylethyl]imidazolidine-2,4-dione](/img/structure/B7570871.png)